molecular formula C22H21F3N2O4S B2539102 1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-78-7

1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2539102
CAS No.: 899739-78-7
M. Wt: 466.48
InChI Key: DNRQYYOTEONLTJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 2-(trifluoromethyl)phenylsulfonyl moiety at position 2.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-30-18-10-9-15(14-19(18)31-2)21-17-7-5-11-26(17)12-13-27(21)32(28,29)20-8-4-3-6-16(20)22(23,24)25/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQYYOTEONLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3N2O3SC_{18}H_{18}F_3N_2O_3S, with a molar mass of approximately 396.41 g/mol. The structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with both a dimethoxyphenyl group and a trifluoromethylphenylsulfonyl moiety. This unique arrangement suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, triazolo[4,3-a]pyrazine derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus .

CompoundMIC (μg/mL)Target Bacteria
Compound A16E. coli
Compound B32S. aureus
Target CompoundTBDTBD

Anticancer Activity

The compound's potential anticancer effects were evaluated in vitro against various cancer cell lines. A related study highlighted that derivatives containing similar structural motifs showed cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values reported at 27.3 μM for certain derivatives . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the aromatic rings enhanced the anticancer activity.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : The presence of trifluoromethyl and sulfonyl groups may facilitate interactions with specific proteins or receptors within microbial or cancerous cells.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Antibacterial Efficacy : A study focused on triazole derivatives found that modifications to the phenolic substituents significantly affected their antibacterial potency.
    "Electron-donating groups on phenolic rings were associated with increased antibacterial activity" .
  • Cytotoxicity in Cancer Cells : Research on similar tetrahydropyrrolo derivatives indicated promising results in reducing cell viability in various cancer types.
    "Compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines" .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core

Compound A : 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 887201-31-2)
  • Key Difference : Lacks the sulfonyl group at position 2.
  • Impact : The absence of the sulfonyl moiety reduces molecular weight (258.32 g/mol vs. ~450 g/mol for the target compound) and likely decreases polarity, altering pharmacokinetic properties such as membrane permeability .
Compound B : 1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • Key Difference : Replaces the trifluoromethylphenylsulfonyl group with a 5-ethylthiophen-2-ylsulfonyl substituent.
  • The ethyl group may increase lipophilicity compared to the trifluoromethyl group, affecting solubility and metabolic pathways .
Compound C : (R)-2-[2-(3,4-dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine
  • Key Difference : Features a 3,4-dichlorophenylethyl chain instead of the dimethoxyphenyl and sulfonyl groups.
  • Impact: The dichlorophenyl group is electron-withdrawing, reducing electron density on the aromatic ring. This may weaken π-π interactions but enhance halogen bonding in target binding.

Sulfonyl Group Modifications

Compound D : 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole
  • Key Difference : Utilizes a toluenesulfonyl group (4-methylphenyl) instead of trifluoromethylphenylsulfonyl.
  • Impact : The methyl group is less electronegative than trifluoromethyl, reducing the sulfonyl group’s electron-withdrawing effect. This may decrease resistance to enzymatic degradation but improve aqueous solubility .
Compound E : 6-(Phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole
  • Key Difference : Contains a phenylsulfonyl group attached to a fused thiazolo-pyrrolo-pyrrole system.
  • Impact : The thiazolo ring introduces additional heteroatoms (N, S), altering hydrogen-bonding capacity and ring strain. The phenylsulfonyl group’s planar geometry may enhance stacking interactions compared to the bulkier trifluoromethylphenyl group .

Alkyl vs. Aromatic Substituents

Compound F : 1-Propyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]-pyrazine
  • Key Difference : Substituted with a propyl chain instead of aromatic groups.
  • The lack of aromatic substituents eliminates π-π interactions critical for receptor binding .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Properties
Target Compound Pyrrolo[1,2-a]pyrazine 3,4-Dimethoxyphenyl 2-(Trifluoromethyl)phenylsulfonyl High metabolic stability, strong π-π
Compound A (CAS: 887201-31-2) Pyrrolo[1,2-a]pyrazine 3,4-Dimethoxyphenyl None Lower MW, reduced polarity
Compound B Pyrrolo[1,2-a]pyrazine 3,4-Dimethoxyphenyl 5-Ethylthiophen-2-ylsulfonyl Increased lipophilicity, sulfur effects
Compound C (CAS: 150208-44-9) Octahydropyrrolo[1,2-a]pyrazine 3,4-Dichlorophenylethyl None Halogen bonding, conformational flexibility
Compound D Pyrazino-pyridoindole N/A 4-Methylphenylsulfonyl Reduced electron withdrawal

Research Findings and Implications

  • Trifluoromethyl vs. Methyl Sulfonyl : The trifluoromethyl group in the target compound enhances oxidative stability compared to methyl-substituted analogs (e.g., Compound D), as evidenced by resistance to cytochrome P450-mediated metabolism in similar compounds .
  • Dimethoxyphenyl vs. Dichlorophenyl : The dimethoxyphenyl group’s electron-donating properties favor interactions with aromatic residues in enzyme active sites, whereas dichlorophenyl groups (Compound C) may engage in halogen bonding but with reduced metabolic stability .
  • Sulfonyl Group Role : Sulfonyl groups generally improve binding affinity to serine proteases and kinases by mimicking transition-state intermediates. The trifluoromethylphenyl variant’s bulkiness may restrict access to certain active sites but enhance selectivity .

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A widely adopted method involves reacting 2,5-dialkoxytetrahydrofuran derivatives with ethylenediamine under acidic conditions. For example, 3,4-dihydropyrrolo[1,2-a]pyrazine is synthesized via refluxing dialkylacetals with ethylenediamine in acetic acid at 120–140°C. Subsequent hydrogenation using platinum catalysts (e.g., PtO₂) in methanol under H₂ atmosphere (1–3 atm, 25°C) yields the saturated tetrahydropyrrolo[1,2-a]pyrazine core.

Table 1: Cyclocondensation Reaction Parameters

Starting Material Catalyst Temperature (°C) Yield (%) Reference
2,5-Dimethoxytetrahydrofuran Acetic Acid 130 78
2,5-Diethoxyacetals H₂SO₄ 140 65

The introduction of the 2-(trifluoromethyl)phenylsulfonyl group proceeds via sulfonylation:

Direct Sulfonylation

Treating the 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with 2-(trifluoromethyl)benzenesulfonyl chloride (1.5 equiv) in pyridine/DCM (1:1) at 0°C to RT for 12 hours yields the target compound. This method provides 75–80% yield but generates stoichiometric pyridine-HCl byproducts.

Microwave-Assisted Sulfonylation

Patent WO2019245974A1 describes a microwave-enhanced protocol using K₂CO₃ as base in acetonitrile (150°C, 30 min), achieving 90% yield with reduced reaction time.

Table 3: Sulfonylation Optimization

Condition Base/Solvent Temperature Time Yield (%) Reference
Conventional Pyridine/DCM RT 12 h 78
Microwave K₂CO₃/CH₃CN 150°C 30 min 90

Purification and Characterization

Final purification is typically achieved via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.20 (m, 2H, CH₂), 3.85 (s, 6H, OCH₃).
  • HRMS : m/z 466.5 [M+H]⁺ (calculated for C₂₂H₂₁F₃N₂O₄S: 466.12).

Challenges and Optimization

  • Regioselectivity : Competing sulfonylation at the 3-position is mitigated by steric hindrance from the 1-(3,4-dimethoxyphenyl) group.
  • Byproduct Formation : Residual AlCl₃ in Friedel-Crafts reactions necessitates careful quenching with ice-water.
  • Scale-Up : Microwave methods face limitations in industrial settings due to equipment constraints; conventional heating remains preferred for large batches.

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